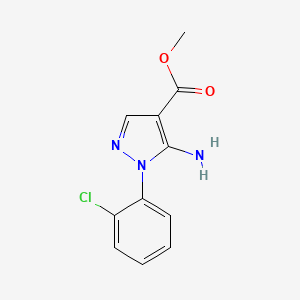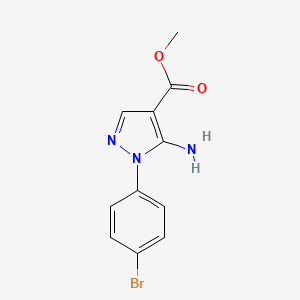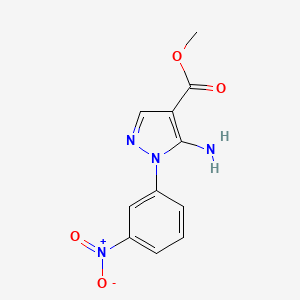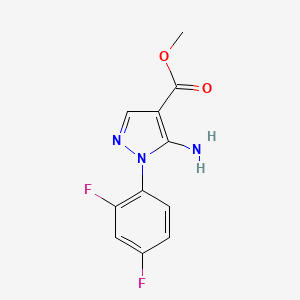
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known to show versatile biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as triazoles and aminothiazoles have been synthesized and characterized using techniques like FTIR and NMR .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Aplicaciones Científicas De Investigación
Anticancer Applications
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate: has shown promise in the field of oncology. Pyrazole derivatives have been studied for their potential to inhibit the proliferation of cancer cells. For instance, certain compounds have displayed significant inhibition against liver cancer cells (HepG2) and cervical cancer cells (HeLa), indicating the potential of pyrazole derivatives in anticancer therapies .
Anti-Inflammatory Properties
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. These compounds can act as ligands for enzymes such as p38MAPK, which play a role in inflammatory processes. By modulating the activity of these enzymes, pyrazole derivatives could be used to treat various inflammatory conditions .
Antimicrobial Activity
Pyrazole compounds have been explored for their antimicrobial properties. They have the potential to serve as a scaffold for developing new antibacterial agents, especially in the fight against multidrug-resistant pathogens. This is crucial given the increasing prevalence of antibiotic resistance .
Antiviral Potential
The structure of pyrazole derivatives makes them suitable candidates for antiviral drug development. Their ability to bind with various enzymes and receptors in the biological system allows them to be effective against a range of viruses .
Agricultural Chemicals
In the agricultural sector, pyrazole derivatives are used for their pesticidal properties. They can be formulated into compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .
Industrial Applications
Pyrazole derivatives find applications in industrial chemistry as well. They are used in the synthesis of polymers, as UV stabilizers, and in the food industry as colorings. Their versatility in chemical reactions makes them valuable in various manufacturing processes .
Mecanismo De Acción
Target of Action
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of the cell cycle progression, leading to the inhibition of cell proliferation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGPGISEONBLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

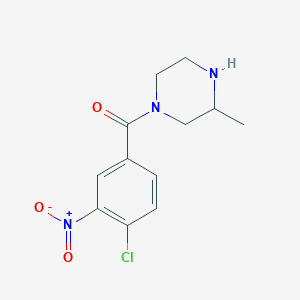
![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
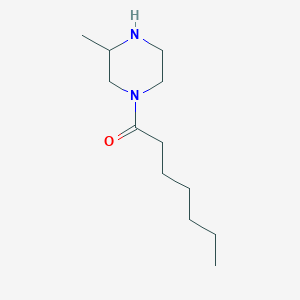
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)
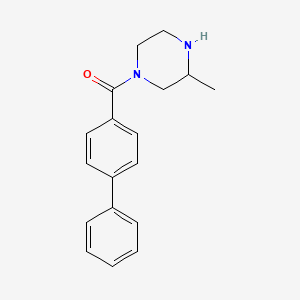

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
